Cas no 162540-49-0 (12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI))
![12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) structure](https://it.kuujia.com/scimg/cas/162540-49-0x500.png)
162540-49-0 structure
Nome del prodotto:12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI)
12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI)
- carbamic acid, N-[(1S,2R)-3-[[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-4-[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-4-[4-(2-imidazol-1-ylethoxy)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]-1-phenylbutan-2-yl]carbamate
- DTXSID90167398
- 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, [3S-(3R*,4S*,8S*,9R*)]-
- CHEMBL304231
- 162540-49-0
- tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}butyl]amino}-3-hydroxy-1-phenylbutan-2-yl]carbamate
- [1S-[1R*,2S*(2S*,3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)-carbonyl]amino]-2-hydroxy-4-[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(4-pyridinylmethyl)propyl]carbamic Acid, 1,1-Dimethylethyl ester
- [1S-[1R*,2S*(2S*,3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-4-[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid, 1,1-Dimethylethyl Es
- (1S-(1R,2S(2S,3R)))-(3-((3-(((1,1-Dimethylethoxy)-carbonyl)amino)-2-hydroxy-4-(4-(2-(1H-imidazol-1-yl)ethoxy)phenyl)butyl)amino)-2-hydroxy-1-(4-pyridinylmethyl)propyl)carbamic Acid, 1,1-Dimethylethyl ester
- BDBM670
- 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-((4-(2-(1H-imidazol-1-yl)ethoxy)phenyl)methyl)-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
- tert-butyl N-[(1S,2R)-1-benzyl-3-[[(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-[4-(2-imidazol-1-ylethoxy)phenyl]butyl]amino]-2-hydroxy-propyl]carbamate
-
- Inchi: InChI=1S/C35H51N5O7/c1-34(2,3)46-32(43)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-33(44)47-35(4,5)6)21-26-12-14-27(15-13-26)45-19-18-40-17-16-36-24-40/h7-17,24,28-31,37,41-42H,18-23H2,1-6H3,(H,38,43)(H,39,44)
- Chiave InChI: MMKHYVMEYOSGDI-UHFFFAOYSA-N
- Sorrisi: CC(OC(NC(C(CNCC(C(CC1=CC=C(OCCN2C=CN=C2)C=C1)NC(OC(C)(C)C)=O)O)O)CC1=CC=CC=C1)=O)(C)C
Proprietà calcolate
- Massa esatta: 653.37913
- Massa monoisotopica: 653.379
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 47
- Conta legami ruotabili: 20
- Complessità: 913
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 156Ų
- XLogP3: 3.7
Proprietà sperimentali
- Densità: 1.18
- Punto di ebollizione: 840°Cat760mmHg
- Punto di infiammabilità: 461.8°C
- Indice di rifrazione: 1.564
- PSA: 156.2
12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) Letteratura correlata
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
4. Book reviews
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
162540-49-0 (12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI)) Prodotti correlati
- 1261958-70-6(5-(4-Acetylphenyl)-3-trifluoromethylphenol)
- 1820705-85-8(3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride)
- 2137765-78-5(1-Amino-5-(oxiran-2-yl)pentan-3-one)
- 2383937-26-4(2-Amino-6-ethoxybenzaldehyde)
- 1157010-23-5({4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanamine)
- 952998-52-6(4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide)
- 850911-47-6(4-(dimethylsulfamoyl)-N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)
- 53934-76-2(2-(2-oxopyrrolidin-1-yl)acetic acid)
- 35852-42-7(4-Methyl-valeriansaeure-isohexylester)
- 3123-89-5(Acetamide,N-[(7S)-10-amino-5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo[a]heptalen-7-yl]-)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
